4-fluoro-3-methyl-5-nitrobenzaldehyde
Description
4-Fluoro-3-methyl-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆FNO₃ (molar mass: 199.14 g/mol). Its structure features a benzaldehyde core (aldehyde at position 1) with substituents at positions 3 (methyl, -CH₃), 4 (fluoro, -F), and 5 (nitro, -NO₂).
Properties
CAS No. |
1806313-05-2 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 4-fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Reduction: 4-fluoro-3-methyl-5-aminobenzaldehyde.
Oxidation: 4-fluoro-3-methyl-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other macromolecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 4-fluoro-3-methyl-5-nitrobenzaldehyde with two closely related benzaldehyde derivatives:
Key Observations :
- Substituent Positions : The position of fluorine (4 vs. 3) and the presence of methyl vs. hydroxyl groups significantly alter electronic and steric properties.
- Electronic Effects: In this compound, the methyl group donates electrons via inductive effects, while fluorine and nitro groups withdraw electrons. In 3-fluoro-2-hydroxy-5-nitrobenzaldehyde, the hydroxyl group introduces strong polarity and hydrogen-bonding capacity, which may reduce solubility in nonpolar solvents compared to the methyl-substituted analog .
Physicochemical Properties
Comparative Reactivity in Substitution Reactions
- Electrophilic Aromatic Substitution: Nitro (-NO₂): Strongly meta-directing. Fluoro (-F): Ortho/para-directing but deactivating. Methyl (-CH₃): Ortho/para-directing and activating. In this compound, the combined effects likely direct electrophiles to position 2 (ortho to methyl, para to fluoro) or position 6 (para to nitro).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
